molecular formula C25H25ClF6N6O2 B10857043 Sitagliptin fenilalanil hydrochloride

Sitagliptin fenilalanil hydrochloride

Cat. No.: B10857043
M. Wt: 590.9 g/mol
InChI Key: LZDQVWZJBLFZSN-PXPMWPIZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sitagliptin fenilalanil (hydrochloride) involves several steps, starting from commercially available starting materials. One common method includes the reduction of an enamine using sodium borohydride (NaBH4) followed by the resolution of racemates using (−)-di-p-toluoyl-L-tartaric acid . Another method involves the asymmetric hydrogenation of β-ketomide intermediates .

Industrial Production Methods: Industrial production of sitagliptin fenilalanil (hydrochloride) typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: Sitagliptin fenilalanil (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines .

Comparison with Similar Compounds

    Vildagliptin: Another DPP-4 inhibitor used in the treatment of type 2 diabetes.

    Saxagliptin: A DPP-4 inhibitor with a similar mechanism of action.

    Alogliptin: Another member of the DPP-4 inhibitor class.

Uniqueness: Sitagliptin fenilalanil (hydrochloride) is unique in its specific molecular structure, which allows for effective inhibition of DPP-4 and favorable pharmacokinetic properties, such as high bioavailability and a relatively long half-life . These characteristics make it a valuable option for the management of type 2 diabetes .

Properties

Molecular Formula

C25H25ClF6N6O2

Molecular Weight

590.9 g/mol

IUPAC Name

(2S)-2-amino-N-[(2R)-4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]-3-phenylpropanamide;hydrochloride

InChI

InChI=1S/C25H24F6N6O2.ClH/c26-17-12-19(28)18(27)10-15(17)9-16(33-23(39)20(32)8-14-4-2-1-3-5-14)11-22(38)36-6-7-37-21(13-36)34-35-24(37)25(29,30)31;/h1-5,10,12,16,20H,6-9,11,13,32H2,(H,33,39);1H/t16-,20+;/m1./s1

InChI Key

LZDQVWZJBLFZSN-PXPMWPIZSA-N

Isomeric SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)NC(=O)[C@H](CC4=CC=CC=C4)N.Cl

Canonical SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)NC(=O)C(CC4=CC=CC=C4)N.Cl

Origin of Product

United States

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